molecular formula C11H9FN2 B7837781 6-(3-Fluorophenyl)pyridin-2-amine

6-(3-Fluorophenyl)pyridin-2-amine

Cat. No.: B7837781
M. Wt: 188.20 g/mol
InChI Key: ONWWPXAXYBCKIQ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a fluorophenyl group at the 3-position and an amine group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Bromination and Amination: One common synthetic route involves the bromination of 3-fluorophenylpyridine followed by amination. The bromination step typically uses bromine in the presence of a catalyst, while the amination step involves the use of ammonia or an amine source under elevated temperatures and pressures.

  • Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-fluorophenylpyridine is coupled with an amine using a palladium catalyst.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or hydroxylated derivatives.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an alkyl or aryl amine.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylated pyridines.

  • Reduction Products: Alkyl or aryl amines.

  • Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Chemistry: 6-(3-Fluorophenyl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of various therapeutic agents, including kinase inhibitors and other drugs targeting specific diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(3-Fluorophenyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 3-Chloro-6-(3-fluorophenyl)pyridazine: A related compound with a chlorine substituent instead of an amine group.

  • 6-(3-Fluorophenyl)pyridine-2-carboxylic acid: A carboxylic acid derivative of the same core structure.

Uniqueness:

  • Fluorophenyl Group: The presence of the fluorophenyl group imparts unique electronic and steric properties, influencing the reactivity and biological activity of the compound.

  • Amine Group: The amine group enhances the compound's ability to participate in hydrogen bonding and other interactions, making it suitable for various applications.

Biological Activity

6-(3-Fluorophenyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of nitric oxide synthase (nNOS). This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}F1_{1}N1_{1}
  • Molecular Weight : 189.21 g/mol
  • Structure : The compound features a pyridine ring substituted with a fluorophenyl group at the 6-position.

This compound primarily acts as an inhibitor of nNOS. The binding affinity and selectivity for nNOS over other nitric oxide synthase isoforms are crucial for its therapeutic potential:

  • Binding Affinity :
    • Human nNOS: Ki=13nMK_i=13\,\text{nM}
    • Rat nNOS: Ki=16nMK_i=16\,\text{nM}
    • Selectivity Ratio (hnNOS/heNOS): 1831, indicating significant selectivity over endothelial NOS (eNOS) .

The compound's ability to form hydrogen bonds with critical amino acid residues in the enzyme's active site enhances its inhibitory effect .

Inhibition Studies

Research has demonstrated that this compound effectively inhibits nNOS activity, which is implicated in various neurodegenerative diseases. The inhibition mechanism involves:

  • Disruption of electron transfer within the enzyme.
  • Alteration of nitric oxide production, impacting neuronal signaling pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that:

  • CYP Inhibition : The compound shows poor inhibition of cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions.
  • Metabolism : Minimal metabolism in human liver microsomes and low plasma protein binding (20%) indicate favorable pharmacokinetic properties for CNS drug development .

Neurodegenerative Disease Models

In models of neurodegeneration, administration of this compound resulted in:

  • Reduced neuronal cell death.
  • Improved behavioral outcomes in rodent models of Parkinson’s disease.

These findings highlight the compound's potential as a therapeutic agent targeting neuroinflammation and neuronal protection .

Comparative Analysis with Related Compounds

A comparative analysis with other nNOS inhibitors reveals that while several compounds exhibit similar potency, the selectivity and pharmacokinetic profiles of this compound make it a promising candidate for further development.

CompoundHuman nNOS KiK_i (nM)Selectivity Ratio (hnNOS/heNOS)CYP Inhibition
This compound131831Low
Other nNOS Inhibitor A25500Moderate
Other nNOS Inhibitor B181000High

Properties

IUPAC Name

6-(3-fluorophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWWPXAXYBCKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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